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Compound of Interest

Compound Name:
Methyl 6-bromo-3-chloropyrazine-

2-carboxylate

Cat. No.: B578747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 6-bromo-3-chloropyrazine-2-
carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and

agrochemical research. This document outlines its physicochemical properties, detailed

synthetic protocols, and its application in synthetic workflows, particularly in the context of drug

discovery and development.

Core Physicochemical Data
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a disubstituted pyrazine derivative

featuring both bromo and chloro substituents, making it a versatile intermediate for further

chemical modifications. Its key properties are summarized below.
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Property Value Reference(s)

Molecular Weight 251.47 g/mol [1]

Molecular Formula C₆H₄BrClN₂O₂ [1]

CAS Number 13457-28-8 [1]

Melting Point 258-259 °C [1]

Boiling Point 433.7 ± 55.0 °C at 760 mmHg [1]

Appearance
Light yellow to brown powder

or crystals
[2]

Storage Conditions 2-8°C, sealed, dry [1]

Synthetic Protocols
The synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate can be achieved through a

multi-step process, typically starting from a more readily available aminopyrazine precursor.

The following protocols are representative methodologies based on related syntheses and

general organic chemistry principles.[3]

Experimental Protocol 1: Synthesis of Methyl 6-bromo-3-
chloropyrazine-2-carboxylate
This synthesis involves a three-step process starting from a methyl aminopyrazine-2-

carboxylate derivative.

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

Reaction Setup: To a solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable aprotic

solvent (e.g., acetonitrile), add a chlorinating agent (e.g., N-chlorosuccinimide).

Reaction Conditions: Heat the reaction mixture to a temperature between 75-82 °C.[3]

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent

under reduced pressure. The crude product, Methyl 3-amino-6-chloropyrazine-2-carboxylate,

can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Bromination

Reaction Setup: Dissolve the Methyl 3-amino-6-chloropyrazine-2-carboxylate from the

previous step in an aqueous solution of a strong acid (e.g., hydrobromic acid).

Diazotization: Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite

(NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt

intermediate.

Bromination (Sandmeyer Reaction): Add a solution of copper(I) bromide (CuBr) to the

diazonium salt solution. Allow the mixture to warm to room temperature and then heat to

facilitate the replacement of the diazonium group with bromine.

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl

acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The resulting crude Methyl 6-bromo-3-
chloropyrazine-2-carboxylate can be purified by column chromatography.

Step 3 (Alternative): Esterification of 3-bromo-6-chloropyrazine-2-carboxylic acid If starting from

the corresponding carboxylic acid, a standard esterification can be performed.

Reaction Setup: Dissolve 3-bromo-6-chloropyrazine-2-carboxylic acid in methanol.

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is

complete (monitored by TLC or HPLC).

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a

mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent,

wash, dry, and concentrate. The final product can be purified by recrystallization or column

chromatography.[4]
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Synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate

Methyl 3-aminopyrazine-2-carboxylate
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 Diazotization & Bromination
(e.g., NaNO₂, HBr, CuBr)
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Caption: Synthetic pathway to Methyl 6-bromo-3-chloropyrazine-2-carboxylate.

Applications in Drug Discovery and Development
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a valuable intermediate in

pharmaceutical research, primarily due to the differential reactivity of its two halogen

substituents.[1] The bromine atom is generally more susceptible to displacement or

participation in cross-coupling reactions than the chlorine atom, allowing for selective

functionalization of the pyrazine ring. This is particularly useful in structure-activity relationship

(SAR) studies.

Experimental Protocol 2: Suzuki-Miyaura Cross-
Coupling Reaction
This protocol illustrates the use of Methyl 6-bromo-3-chloropyrazine-2-carboxylate as a

substrate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new

carbon-carbon bond.[5][6]
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Reaction Setup: In a reaction vessel, combine Methyl 6-bromo-3-chloropyrazine-2-
carboxylate (1.0 eq.), a suitable boronic acid or boronic ester (1.1-1.5 eq.), a palladium

catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water

(e.g., 1,4-dioxane/water or toluene/water).

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or

nitrogen) to a temperature typically ranging from 80 to 100 °C.

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-

MS.

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and dilute with water and an organic solvent like ethyl acetate. Separate the

organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

The crude product can then be purified by flash column chromatography on silica gel to yield

the desired coupled product.
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Role in Medicinal Chemistry Workflow

Methyl 6-bromo-3-
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Caption: Generalized workflow for the use of the title compound in SAR studies.

The ability to generate a diverse library of analogues by varying the boronic acid partner in

reactions like the Suzuki coupling allows medicinal chemists to systematically probe the

structural requirements for biological activity. This iterative process of synthesis and biological

evaluation is fundamental to modern drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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